molecular formula C8H14ClNO2 B13465794 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Cat. No.: B13465794
M. Wt: 191.65 g/mol
InChI Key: DBDMHUYLRMYVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane scaffold with an aminomethyl substituent at position 1 and a carboxylic acid group at position 2, forming a hydrochloride salt. This structure confers unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-4-8-2-5(3-8)1-6(8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

DBDMHUYLRMYVGL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Material and Protection

A key intermediate is the N-Boc-protected bicyclo[2.1.1]hexane-2-carboxylic acid derivative (compound 6 in literature), prepared on a multigram scale with a yield of approximately 32% over four laboratory steps. This intermediate is synthesized by careful selection of starting materials and controlled reaction conditions to ensure high purity and scalability.

Conversion to Amino Acid and Aminomethyl Derivatives

  • Refluxing the aqueous suspension of the N-Boc-protected compound 6 leads to the amino acid in zwitterionic form with a 77% isolated yield.
  • SOCl2-mediated esterification simultaneously cleaves the carbamate fragment, yielding the amine as its hydrochloride salt (compound 17) in high purity.
  • The Curtius rearrangement of the carboxylic acid intermediate (compound 28) produces orthogonally protected diamine (compound 30) with a 62% yield.
  • Subsequent hydrogenolysis yields the diamino acid derivative (compound 31) in 98% yield, corresponding to an overall 54% yield from compound 6 on a 20 g scale.

Reaction Conditions and Notes

  • All reactions are performed under inert atmosphere (nitrogen) with oven-dried glassware.
  • Solvents are used as purchased unless otherwise purified.
  • Typical reagents include Boc2O for protection, SOCl2 for esterification, and Pd/C for hydrogenolysis.
  • The hydrochloride salt formation stabilizes the amine functionality and facilitates isolation.

Summary Table of Key Steps and Yields

Step Intermediate/Compound Reaction Type Yield (%) Scale
Multigram synthesis of compound 6 N-Boc protected acid Protection, isolation 32 0.7 kg
Reflux to amino acid Compound 16 Hydrolysis 77 Laboratory scale
SOCl2-mediated esterification Compound 17 (HCl salt) Esterification, deprotection High (not specified) Laboratory scale
Curtius rearrangement Compound 30 Rearrangement 62 20 g
Hydrogenolysis Compound 31 Reduction 98 20 g

Stepwise Functional Group Transformations from Bicyclo[2.1.1]hexan-2-one Derivatives

Starting Material Preparation

  • Bicyclo[2.1.1]hexan-2-one derivatives are prepared via intramolecular [2 + 2] cycloaddition or pinacol coupling reactions.
  • A SmI2-mediated transannular pinacol coupling reaction followed by acid-catalyzed pinacol rearrangement provides access to 1-substituted bicyclo[2.1.1]hexan-2-ones, which serve as key intermediates.

Introduction of Aminomethyl Group

  • Functionalization at the 1-position with aminomethyl groups can be achieved via nucleophilic substitution or reductive amination on suitable precursors.
  • Protection/deprotection strategies are employed to manage the amino group during multi-step synthesis.

Reaction Optimization

  • The pinacol coupling reaction is optimized using Kagan’s reagent or SmI2 as reducing agents.
  • Acid catalysis (e.g., p-toluenesulfonic acid) facilitates rearrangement steps.
  • Reactions are typically conducted under inert atmosphere with dry solvents to maintain high yield and selectivity.

Representative Reaction Scheme

  • Synthesis of bicyclo[2.1.1]hexan-2-one intermediate via intramolecular cycloaddition.
  • Pinacol coupling to form diol intermediates.
  • Acid-catalyzed rearrangement to 1-substituted bicyclo[2.1.1]hexan-2-ones.
  • Aminomethylation via reductive amination or nucleophilic substitution.
  • Final conversion to hydrochloride salt.

Additional Notes on Preparation and Characterization

  • All synthetic intermediates and final products are characterized by ^1H and ^13C NMR spectroscopy, confirming the bicyclic framework and functional groups.
  • High-resolution mass spectrometry (HRMS) is used for molecular weight confirmation.
  • Purification methods include extraction, recrystallization, and chromatographic techniques.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Table 1: Structural analogs of bicyclo[2.1.1]hexane derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride 1-aminomethyl, 2-carboxylic acid 191.7 (calculated) Rigid bicyclic core; hydrochloride salt enhances solubility
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride 5-carboxylic acid, 1-pyridin-2-yl Not specified Aromatic pyridyl group may improve π-π interactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid 2-carboxylic acid, 1-(3,4-dichlorophenyl) 275.15 Lipophilic dichlorophenyl group enhances membrane permeability
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride 1-carboxylic acid, 4-ethyl, 2-aza substitution 191.7 Nitrogen in ring alters electronic properties; ethyl group increases lipophilicity

Key Insights :

  • Aza-Substitution : The 2-aza analog () replaces a carbon with nitrogen, altering hydrogen-bonding capacity and acidity.

Cyclohexane and Cyclopropane/Cyclopentane Analogs

Table 2: Monocyclic and smaller bicyclic analogs

Compound Name Core Structure Molecular Weight (g/mol) Key Features Reference
cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride Cyclohexane 151.63 Flexible ring; cis-aminocarboxylic acid configuration
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Cyclopropane 149.6 (calculated) High ring strain; inhibits L-amino acid transporters and calcium channels
trans-2-Amino-1-cyclohexanecarboxylic acid Cyclohexane 143.18 trans-configuration reduces steric hindrance; high melting point (274–278°C)

Key Insights :

  • Ring Strain vs.

Physicochemical Properties and Solubility

Table 3: Comparative physicochemical data

Compound Name Solubility Melting Point (°C) Notes Reference
This compound Likely water-soluble (hydrochloride salt) Not reported Similar to gabapentin (freely water-soluble )
cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride Water-soluble 186–190 Lower rigidity than bicyclohexane analogs
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid Sparing solubility in polar solvents Not reported Lipophilic dichlorophenyl group reduces solubility

Key Insights :

  • Salt Formation : Hydrochloride salts (e.g., ) generally improve aqueous solubility, critical for drug formulation.
  • Lipophilicity : Dichlorophenyl and ethyl-substituted analogs () may require formulation adjustments for bioavailability.

Biological Activity

1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, including the bicyclo[2.1.1]hexane framework, provide it with distinct biological activities and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
IUPAC Name1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid; hydrochloride
InChIInChI=1S/C8H13NO2.ClH/c9-4-8-...
Canonical SMILESNCC12CC(C1)CC2C(=O)O.Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and ionic interactions facilitated by its amino and carboxylic acid groups. These interactions can modulate the activity of enzymes and receptors, potentially influencing metabolic pathways and cellular functions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antifungal Activity : As demonstrated in studies involving the incorporation of bicyclo[2.1.1]hexanes into fungicides, this compound may serve as a bioisostere for ortho-substituted benzene rings, leading to enhanced antifungal properties in modified compounds such as boscalid and bixafen .
  • Metabolic Stability : The incorporation of bicyclo[2.1.1]hexane structures has been shown to affect the metabolic stability of bioactive compounds, with some derivatives exhibiting increased stability while others showed decreased stability .

Case Studies

Several studies have explored the implications of using this compound in drug design:

  • Fungicide Development : Research demonstrated that replacing ortho-benzene rings with bicyclo[2.1.1]hexane frameworks in fungicides led to variations in lipophilicity and metabolic stability, impacting their efficacy .
  • Drug Design Applications : The compound has been used as a building block for synthesizing more complex molecules aimed at treating various conditions, including hypertension and hyperlipidemia .
  • Bioisosteric Replacement : The effectiveness of this compound as a bioisostere was validated through experiments measuring antifungal activity against several strains, indicating that its structural modifications could yield potent new therapeutic agents .

Q & A

Basic: What are the primary synthetic routes for 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include cyclization to form the bicyclo[2.1.1]hexane core, followed by functionalization of the aminomethyl and carboxylic acid groups. Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) during amine protection steps to minimize side reactions.
  • Catalyst selection : Use palladium-based catalysts for selective hydrogenation of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency .
    Post-synthesis, recrystallization in ethanol/water mixtures increases purity (>98%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. The aminomethyl group shows a singlet at δ 3.2–3.5 ppm, while the carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying the strained bicyclo[2.1.1]hexane geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 190.08) .

Advanced: How can computational methods predict the compound’s reactivity and biological target interactions?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., nucleophilic amine group) .
  • Molecular docking : Simulates binding to enzymes (e.g., γ-aminobutyric acid transaminase) by analyzing steric and electronic complementarity .
  • Molecular dynamics (MD) : Assesses stability of ligand-target complexes under physiological conditions, guiding in vivo studies .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable IC50_{50} values in enzyme assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4) and ionic strength to ensure consistency .
  • Purity verification : Use HPLC (>95% purity) to exclude confounding impurities .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .

Basic: What physicochemical properties influence its experimental design?

Answer:

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt .
  • Stability : Degrades above 40°C; store at 2–8°C in desiccated conditions .
  • pKa values : Amine (pKa ~9.5) and carboxylic acid (pKa ~2.8) groups dictate ionization states in biological assays .

Advanced: How does structural modification of analogs affect pharmacological profiles?

Answer:
Comparative studies with analogs (e.g., ethyl ester derivatives) reveal:

  • Bioavailability : Esterification of the carboxylic acid improves membrane permeability (e.g., logP increases from -1.2 to 0.8) .
  • Target selectivity : Substituting the aminomethyl group with bulkier amines reduces off-target binding to adrenergic receptors .
  • Metabolic stability : Fluorination at the bicyclic core enhances resistance to cytochrome P450 oxidation .

Advanced: What methodological considerations apply to in vivo vs. in vitro studies?

Answer:

  • In vitro : Use immortalized cell lines (e.g., HEK293) for receptor binding assays; adjust media to mimic physiological ion concentrations .
  • In vivo : Administer via intravenous bolus (1–5 mg/kg) in rodent models; monitor plasma half-life (t1/2_{1/2} ~2.5 hr) and renal clearance .
  • Toxicity screening : Conduct Ames tests and micronucleus assays to rule out mutagenicity .

Basic: How is the compound purified, and what challenges arise during scale-up?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar byproducts .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals but require slow cooling (1°C/min) to avoid amorphous solids .
  • Scale-up challenges : Exothermic reactions during HCl salt formation necessitate jacketed reactors for temperature control .

Advanced: What strategies improve enantiomeric purity for chiral derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during cyclization to enforce stereochemistry .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipase PS) selectively cleaves undesired enantiomers .
  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases .

Advanced: How do solvent effects influence reaction pathways in its synthesis?

Answer:

  • Polar solvents (e.g., DMSO): Stabilize charged intermediates, favoring SN2 mechanisms .
  • Non-polar solvents (e.g., toluene): Promote Diels-Alder cyclization via entropy-driven processes .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) but risks thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.